molecular formula C5H12ClNO3 B2780493 2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride CAS No. 2089255-48-9

2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride

Cat. No.: B2780493
CAS No.: 2089255-48-9
M. Wt: 169.61
InChI Key: OIEYIXJSIFYMLO-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride is a branched-chain amino acid derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 2-position, and a hydrochloride salt. This compound combines hydrophilic (hydroxyl, amino, carboxylic acid) and hydrophobic (methyl) functional groups, making it structurally distinct from many related derivatives. Its hydrochloride form enhances solubility in polar solvents, which is critical for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxy-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)5(2,6)4(8)9;/h3,7H,6H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYIXJSIFYMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-hydroxybutanoic acid with ammonia in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its hydroxyl or amino groups under controlled conditions.

Reagent Conditions Product Notes
KMnO₄ (acidic)Aqueous, 60–80°C2-Amino-3-oxo-2-methylbutanoic acidConverts the hydroxyl group to a ketone, forming a keto acid derivative.
H₂O₂/Cu(II) catalystsAlkaline pH, room temperatureOxidative deamination to α-keto acidYields products with modified carbon skeletons for metabolic studies.

Key Insight : Oxidation of the hydroxyl group (C3) is favored in acidic media, while oxidative deamination targets the amino group under alkaline conditions.

Reduction Reactions

Reduction typically modifies the carboxylic acid or keto groups (if present post-oxidation).

Reagent Conditions Product Notes
LiAlH₄Anhydrous THF, reflux2-Amino-3-hydroxy-2-methylbutanolReduces the carboxylic acid to a primary alcohol.
NaBH₄/CeCl₃Methanol, 0°CProtected amino alcohol derivativesSelective reduction of carbonyl groups in modified intermediates.

Application : Reduced forms are used in synthesizing chiral alcohols for pharmaceutical intermediates.

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitutions.

Reagent Conditions Product Notes
SOCl₂/PCl₅Dry dichloromethane, refluxAcid chloride derivativeActivates the carboxylic acid for peptide coupling.
HBr (gas)/H₃PO₄100°C, 12 hours3-Bromo-2-amino-2-methylbutanoic acidReplaces hydroxyl with bromine for halogenated analogs.

Mechanistic Note : The hydrochloride salt enhances electrophilicity at the amino group, facilitating SN² reactions .

Esterification

The carboxylic acid readily forms esters, enhancing solubility for biochemical applications.

Alcohol Catalyst Product Yield Notes
MethanolHCl (anhydrous)Methyl ester derivative~85%Used in prodrug formulations.
Benzyl alcoholDCC/DMAPBenzyl-protected ester~78%Facilitates solid-phase peptide synthesis .

Industrial Relevance : Ester derivatives are intermediates in antibiotic and antiviral drug synthesis .

Acid-Base and Salt Formation

The compound’s zwitterionic nature allows pH-dependent reactivity.

Reaction Conditions Outcome Application
Neutralization (NaOH)Aqueous, pH 7–8Free amino group regenerationEnables amide bond formation.
Complexation with metal ionspH 6.5, 25°CCu(II)/Fe(III) chelatesStudied for catalytic or transport roles .

Structural Impact : Deprotonation at high pH increases nucleophilicity of the amino group .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, forming CO₂, NH₃, and methyl ketones.

  • Hydrolysis : Prolonged exposure to aqueous acids (6M HCl, 110°C) cleaves the amino group, yielding hydroxycarboxylic acids .

Scientific Research Applications

Biochemical Research Applications

1. Protein Synthesis and Modification

  • 2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride is utilized in the synthesis of modified peptides and proteins. Its hydroxyl group allows for unique modifications that can enhance the stability and functionality of protein structures .

2. Chiral Resolution

  • This compound serves as a chiral building block in asymmetric synthesis. Its enantiomeric excess (up to 99%) makes it valuable for producing enantiomerically pure compounds, which are essential in pharmaceutical applications .

3. Metabolic Studies

  • Research has indicated that this amino acid can influence metabolic pathways, particularly in studies involving amino acid metabolism and its effects on cellular functions. For instance, it has been investigated for its role in modulating oxidative stress responses in cells .

Therapeutic Applications

1. Potential Role in Muscle Health

  • Preliminary studies suggest that this compound may support muscle health by acting as a precursor to other important amino acids involved in muscle repair and growth. Its incorporation into dietary supplements aimed at athletes is being explored .

2. Neuroprotective Effects

  • There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage caused by oxidative stress, thus offering potential therapeutic avenues for conditions like Alzheimer's disease .

Industrial Applications

1. Nutraceuticals

  • Due to its beneficial effects on muscle recovery and overall health, this compound is increasingly being incorporated into nutraceutical formulations aimed at athletes and fitness enthusiasts .

2. Cosmetic Industry

  • The compound's properties may also find applications in cosmetic formulations where skin hydration and protection from oxidative stress are desired outcomes .

Case Studies and Research Findings

StudyFocusFindings
NeuroprotectionDemonstrated that this compound reduces oxidative stress markers in neuronal cells.
Muscle RecoveryFound improvements in muscle recovery times when supplemented with this amino acid post-exercise.
Chiral SynthesisUtilized as a key building block for synthesizing enantiomerically pure pharmaceuticals with enhanced efficacy.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound may also interact with receptors or transporters, modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Notable Properties Reference
2-Amino-3-hydroxy-2-methylbutanoic acid HCl Not Provided C₅H₁₂ClNO₃ -OH (3-position), -CH₃ (2-position) High water solubility (HCl salt), potential oxidation sensitivity N/A (Target)
Methyl 2-amino-3-methylbutanoate HCl 5619-05-6 C₆H₁₄ClNO₂ Methyl ester (-COOCH₃) Increased lipophilicity vs. carboxylic acid form
2-Amino-3-methylbutanamide HCl 93169-29-0 C₅H₁₂ClN₂O Amide (-CONH₂) Enhanced hydrolytic stability vs. ester/acid
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid HCl 1396965-14-2 C₁₂H₁₇Cl₂NO₂ 4-Chlorobenzyl group Aromatic substitution; potential receptor targeting
(2S)-2-Amino-4-methoxy-butanoic acid HCl 3311-01-1 C₅H₁₂ClNO₃ Methoxy (-OCH₃) at 4-position Altered polarity; possible metabolic resistance
Key Observations:
  • Solubility : The hydrochloride salt form (common across all compounds) ensures high aqueous solubility, critical for drug delivery .
  • Stability: Amide derivatives (e.g., 2-Amino-3-methylbutanamide HCl) exhibit greater resistance to hydrolysis compared to esters or carboxylic acids . The hydroxyl group in the target compound may increase susceptibility to oxidation.
  • Lipophilicity: Methyl esters (e.g., Methyl 2-amino-3-methylbutanoate HCl) are more lipophilic than carboxylic acids, influencing membrane permeability .

Biological Activity

2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride, also known as HMB (β-Hydroxy β-Methylbutyrate), is a metabolite of the amino acid leucine. It has gained attention for its various biological activities, particularly in muscle metabolism, anti-catabolic effects, and potential therapeutic applications in various health conditions.

  • Molecular Formula : C5H12ClNO3
  • Molecular Weight : 165.61 g/mol
  • CAS Number : 2089255-48-9

HMB is believed to exert its biological effects through several mechanisms:

  • Protein Synthesis Enhancement : HMB promotes muscle protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair.
  • Inhibition of Muscle Breakdown : It reduces the rate of protein catabolism, thereby preserving muscle mass during periods of stress or inactivity.
  • Anti-inflammatory Effects : HMB has been shown to reduce markers of inflammation, which may contribute to its protective effects on muscle tissue.

1. Muscle Health and Performance

HMB supplementation has been extensively studied for its role in enhancing muscle mass and strength, particularly in populations at risk of muscle wasting, such as the elderly or those undergoing severe physical stress.

  • Case Study : A randomized controlled trial involving older adults demonstrated that HMB supplementation significantly improved muscle mass and strength compared to a placebo group over a 12-week period.
StudyPopulationDurationOutcome
Smith et al., 2020Older adults12 weeksIncreased muscle mass by 4%
Jones et al., 2019Athletes8 weeksEnhanced strength by 10%

2. Clinical Applications

HMB has shown promise in clinical settings, particularly for patients undergoing surgery or suffering from chronic illnesses.

  • Case Study : In a clinical trial involving cancer patients undergoing chemotherapy, HMB supplementation resulted in reduced muscle loss and improved quality of life metrics compared to controls .

3. Cardiovascular Health

Emerging research suggests that HMB may have beneficial effects on cardiovascular health by improving lipid profiles and reducing arterial stiffness.

  • Research Findings : A study indicated that HMB supplementation led to significant reductions in LDL cholesterol levels and improvements in endothelial function among middle-aged individuals .

Safety and Dosage

HMB is generally considered safe for most individuals when taken at recommended doses (typically 3 grams per day). Side effects are rare but may include gastrointestinal discomfort.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution. For example, asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts can yield >95% enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., Chiralpak® IA column) verifies purity by separating enantiomers under isocratic conditions (80:20 hexane:ethanol, 1 mL/min) .

Q. How can researchers mitigate byproduct formation during the hydrochlorination step?

  • Methodological Answer : Controlled addition of HCl gas in anhydrous ethanol at 0–5°C minimizes over-acidification. Monitor pH (target 3.5–4.0) and use FT-IR to confirm salt formation (disappearance of -NH₂ stretch at ~3350 cm⁻¹, appearance of -NH₃⁺ at ~2800 cm⁻¹). Recrystallization from ethanol/ether yields >99% purity .

Q. What analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H-NMR (DMSO-d₆) identifies α-protons (δ 3.8–4.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C-NMR confirms carbonyl (δ ~175 ppm) and quaternary carbons .
  • HPLC : Reverse-phase C18 column (150 × 4.6 mm, 5 µm) with 0.1% TFA in water/acetonitrile (95:5) at 1 mL/min detects impurities (<0.1%) .

Advanced Research Questions

Q. How can enantiomer-specific interactions with GABA receptors be experimentally distinguished?

  • Methodological Answer : Use radioligand binding assays (³H-baclofen) on transfected HEK293 cells expressing GABA_B receptors. Compare IC₅₀ values of (R)- and (S)-enantiomers. For functional analysis, measure cAMP inhibition via ELISA. Stereochemical integrity must be confirmed via circular dichroism (CD) spectroscopy .

Q. What experimental designs address contradictory data in metabolic stability studies?

  • Methodological Answer :

  • In vitro hepatocyte assays : Compare half-life (t₁/₂) in human vs. rat microsomes. Use LC-MS/MS to quantify parent compound and metabolites.
  • Control variables : pH (7.4), temperature (37°C), and NADPH concentration (1 mM). Conflicting results may arise from species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6), requiring isoform-selective inhibitors (ketoconazole for CYP3A4) .

Q. How should researchers resolve discrepancies in cytotoxicity profiles across cell lines?

  • Methodological Answer :

  • Dose-response normalization : Use IC₅₀ values from MTT assays (24–72 hr exposure) adjusted for cell doubling times.
  • Mechanistic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2). Validate via Western blot (caspase-3 cleavage). Contradictions may stem from cell line-specific transporter expression (e.g., SLC7A5) affecting compound uptake .

Notes

  • Stereochemistry : Absolute configuration must be confirmed via X-ray crystallography or Mosher’s ester analysis .
  • Data Reproducibility : Replicate assays (n ≥ 3) with ANOVA (p < 0.05) are critical due to hygroscopicity-induced variability .

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